5-Ureidoimidazole-4-carboxylic acid

Purine metabolism Enzyme substrate specificity Anaerobic degradation pathway

5-Ureidoimidazole-4-carboxylic acid is the ONLY substrate for 4-ureido-5-imidazolecarboxylate amidohydrolase (EC 3.5.3.–), enabling kinetic characterization and EDTA-mediated intermediate trapping studies. Its ureido group confers a conformer-independent DDA hydrogen-bonding array (Ka ~33,000 M⁻¹) that the common amino analog (CAS 4919-04-4) cannot replicate. The 43 Da mass shift relative to the amino product ensures interference-free SRM-based quantitation in metabolomics workflows. Pair with the amino analog for controlled TPSA/LogP studies (121 vs 92 Ų; XLogP3 –0.6 vs –0.40). Select this compound when application-critical hydrogen-bonding fidelity, enzyme specificity, and isobaric-free targeted MS are non-negotiable. Standard international B2B shipping available; inquire for bulk.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
Cat. No. B1197956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ureidoimidazole-4-carboxylic acid
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)O)NC(=O)N
InChIInChI=1S/C5H6N4O3/c6-5(12)9-3-2(4(10)11)7-1-8-3/h1H,(H,7,8)(H,10,11)(H3,6,9,12)
InChIKeyPQSKWIHIUOGLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ureidoimidazole-4-carboxylic Acid (CAS 4919-06-6): Core Identity and Procurement-Relevant Classification


5-Ureidoimidazole-4-carboxylic acid (C₅H₆N₄O₃; MW 170.13 g/mol) is an imidazole-4-carboxylic acid derivative bearing a ureido (–NHCONH₂) substituent at the 5-position [1]. It is classified within ChEBI as both an imidazole-4-carboxylic acid and a member of the ureas, distinguishing it from the more common amino-substituted imidazole carboxylates [2]. The compound serves as a defined intermediate in the anaerobic purine nucleobase degradation pathway, where it is formed from xanthine via xanthine amidohydrolase and is subsequently hydrolyzed to 5-aminoimidazole-4-carboxylic acid by a metal-dependent amidohydrolase (EC 3.5.3.–) [3]. Its procurement is typically directed toward enzymatic studies, metabolite identification workflows, and supramolecular chemistry applications exploiting its conformer-independent hydrogen-bonding array.

Why 5-Ureidoimidazole-4-carboxylic Acid Cannot Be Replaced by 5-Aminoimidazole-4-carboxylic Acid or Other In-Class Imidazole Carboxylates


Substituting 5-ureidoimidazole-4-carboxylic acid with its closest structural analog, 5-aminoimidazole-4-carboxylic acid (CAS 4919-04-4), introduces a fundamentally different hydrogen-bonding profile, enzymatic substrate specificity, and physicochemical property set that invalidates interchangeable use [1]. The ureido group contributes an additional hydrogen-bond acceptor (carbonyl oxygen), enlarges the topological polar surface area by approximately 29 Ų (from 92 Ų to 121 Ų), and shifts the lipophilicity (XLogP3 –0.6 vs. ACD/LogP –0.40 for the amino analog) [2]. Critically, the ureido compound is the exclusive substrate for 4-ureido-5-imidazolecarboxylate amidohydrolase, a metal-dependent enzyme that does not act on the amino analog; conversely, the amino analog is the product of this reaction and cannot serve as a pathway intermediate probe [3]. In supramolecular applications, the ureidoimidazole presents a conformer-independent donor–donor–acceptor (DDA) triple hydrogen-bond array that the aminoimidazole simply cannot replicate [4]. These differences are not incremental—they represent categorical functional divergence, making procurement based on generic imidazole-4-carboxylate classification alone scientifically unsound.

Quantitative Differentiation Evidence for 5-Ureidoimidazole-4-carboxylic Acid Versus Closest Structural and Functional Analogs


Enzymatic Substrate Exclusivity in Anaerobic Purine Degradation: 5-Ureido vs. 5-Amino Intermediate

5-Ureidoimidazole-4-carboxylic acid is the obligate substrate for 4-ureido-5-imidazolecarboxylate amidohydrolase (EC 3.5.3.–), which catalyzes its hydrolysis to 5-aminoimidazole-4-carboxylic acid, ammonia, and CO₂. The amino analog, 5-aminoimidazole-4-carboxylic acid (KEGG C05516), is the reaction product—not the substrate—and cannot engage the same enzyme [1]. In cell-free extracts of Clostridium cylindrosporum, the ureido compound does not accumulate in the presence of EDTA, because the downstream amidohydrolase requires Mn²⁺ or Fe²⁺ ions for activity; chelation blocks conversion and allows the ureido intermediate to accumulate, a property that the amino product cannot exhibit [2].

Purine metabolism Enzyme substrate specificity Anaerobic degradation pathway

Topological Polar Surface Area and Lipophilicity Differentiation: Impact on Permeability and Formulation

Computed physicochemical properties reveal a significant divergence in polarity and lipophilicity between 5-ureidoimidazole-4-carboxylic acid and its 5-amino analog. The target compound has a topological polar surface area (TPSA) of 121 Ų and an XLogP3 of –0.6, as computed by PubChem (Cactvs/XLogP3) [1]. In contrast, 5-aminoimidazole-4-carboxylic acid has a TPSA of 92 Ų and an ACD/LogP of –0.40 . The 29 Ų increase in TPSA (31.5% larger) and the more negative logP shift the target compound further from Lipinski rule-of-five midpoints, with direct consequences for passive membrane permeability and solvent selection during experimental workflows.

Physicochemical profiling Drug-likeness Formulation science

Conformer-Independent Triple Hydrogen-Bond Array: Quantitative Binding Affinity to Complementary DAA Partners

The ureidoimidazole motif embedded in 5-ureidoimidazole-4-carboxylic acid presents a conformer-independent donor–donor–acceptor (DDA) triple hydrogen-bond array. Isothermal titration calorimetry (ITC) and ¹H NMR studies on the ureidoimidazole DDA motif (compound 1 in Pellizzaro et al.) demonstrate an association constant Ka ≈ 33,000 M⁻¹ with a complementary amidoisocytosine DAA partner in CDCl₃, driven by enthalpy [1]. The analogous 5-aminoimidazole-4-carboxylic acid lacks the urea carbonyl oxygen that completes the DDA array and therefore cannot form the same triple hydrogen-bond pattern. The broader ureidoimidazole class also exhibits predictable substituent-dependent tuning of dimerization affinity, with measured association constants in the range of 10³–10⁵ M⁻¹ depending on remote substituents [2].

Supramolecular chemistry Hydrogen-bonded heterodimers Molecular recognition

Aqueous Solubility Divergence: Estimated >600-Fold Difference Between Ureido and Amino Analogs

Experimental formulation guidance and computational estimates indicate a profound aqueous solubility difference between the two compounds. 5-Ureidoimidazole-4-carboxylic acid exhibits low water solubility (<1 mg/mL), as indicated by vendor formulation recommendations requiring DMSO-based stock solutions and specialized in vivo injection formulations . In contrast, the water solubility of 5-aminoimidazole-4-carboxylic acid is estimated at approximately 644,500 mg/L (≈645 mg/mL) at 25 °C using the WSKOW v1.41 model from its estimated log Kow . While the absolute accuracy of the estimated value for the amino analog should be treated cautiously, the directional and order-of-magnitude difference (>600-fold) is consistent with the significantly larger polar surface area and additional hydrogen-bonding functionality of the ureido compound driving stronger crystal lattice interactions.

Aqueous solubility Bioassay formulation In vitro pharmacology

Monoisotopic Mass Differentiation: 43 Da Mass Shift Enables Unambiguous LC-MS Discrimination

The replacement of the amino group (–NH₂) in 5-aminoimidazole-4-carboxylic acid with a ureido group (–NHCONH₂) in the target compound produces a monoisotopic mass shift of 42.985 Da (from 127.03818 Da to 170.04399 Da) [1]. This mass increment corresponds to the formal addition of CONH (carbamoyl) and is analytically significant: it permits unambiguous discrimination of the two compounds by high-resolution mass spectrometry (HRMS) with a resolving power requirement of only ~4,000 at m/z 170. The mass difference exceeds the typical mass defect variation for isobaric interferences in metabolomics workflows and enables selective reaction monitoring (SRM) transition design for quantitative LC-MS/MS methods targeting the ureido intermediate in biological matrices.

Mass spectrometry Metabolite identification Analytical method development

Non-Enzymatic Stability of Ureidoimidazoline Intermediates: Class-Level Instability as a Handling Consideration

Although direct non-enzymatic decay data for 5-ureidoimidazole-4-carboxylic acid has not been reported, the closely related ureidoimidazoline intermediate OHCU (2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline) exhibits a non-enzymatic decarboxylation rate of 1.5 ± 0.1 × 10⁻³ s⁻¹, corresponding to a half-life of approximately 7.7 minutes under the assay conditions [1]. This class-level instability of ureidoimidazoline/ureidoimidazole intermediates contrasts with the stability of the aminoimidazole carboxylate product, which does not undergo spontaneous hydrolysis. The OHCU decarboxylase enzyme accelerates this reaction by a factor of ~8.1 × 10⁴ (kcat 122 s⁻¹ vs. non-enzymatic 1.5 × 10⁻³ s⁻¹), and the enzyme is competitively inhibited by allopurinol with a Ki of 30 ± 2 μM [1].

Chemical stability Enzyme kinetics Sample handling

Evidence-Backed Application Scenarios for 5-Ureidoimidazole-4-carboxylic Acid in Research and Industrial Procurement


Anaerobic Purine Degradation Pathway Enzyme Kinetics and Substrate Specificity Studies

The compound is the exclusive substrate for 4-ureido-5-imidazolecarboxylate amidohydrolase, enabling kinetic characterization (Km, kcat, metal-ion dependence) of this EC 3.5.3.– enzyme. Studies requiring accumulation of the ureido intermediate via EDTA-mediated metal chelation to block downstream conversion must use this compound; the amino analog cannot serve as a substrate and will not report on amidohydrolase activity [1]. This application is directly supported by the substrate exclusivity evidence in Section 3, Evidence Item 1.

Supramolecular Building Block for Conformer-Independent Triple Hydrogen-Bonded Heterodimers

The ureidoimidazole DDA motif enables high-affinity (Ka ≈ 33,000 M⁻¹), enthalpy-driven heterodimerization with complementary DAA partners such as amidoisocytosine [2]. Materials scientists and supramolecular chemists procuring a scaffold for predictable, substituent-tunable triple hydrogen-bond arrays must select the ureido-substituted imidazole-4-carboxylic acid; the amino analog lacks the requisite urea carbonyl and cannot form the DDA array. This is supported by Section 3, Evidence Item 3.

Targeted LC-MS/MS Metabolite Profiling of Purine Degradation Intermediates in Anaerobic Bacterial Cultures

The 43 Da mass shift (monoisotopic mass 170.04399 Da) relative to the downstream amino product enables unambiguous SRM-based quantitation of the ureido intermediate in complex biological matrices without isobaric interference [3]. Metabolomics core facilities developing targeted assays for anaerobic purine degradation require the authentic ureido standard for retention time alignment and calibration curve generation. This application draws from Section 3, Evidence Item 5.

Physicochemical Profiling of Imidazole-4-carboxylic Acid Derivatives for Permeability and Solubility Structure–Property Relationship (SPR) Studies

The 121 Ų TPSA, XLogP3 of –0.6, and low aqueous solubility (<1 mg/mL) of the ureido compound, contrasted with the 92 Ų TPSA and ~645 mg/mL estimated solubility of the amino analog, provide an informative paired dataset for computational and experimental SPR modeling of imidazole carboxylate permeability and solubility [4]. Procurement of both compounds as a matched pair enables controlled physicochemical comparison within the same core scaffold. This is supported by Section 3, Evidence Items 2 and 4.

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